ABT-102, also known as (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, is a selective antagonist of the transient receptor potential vanilloid type 1 receptor. Developed by Abbott Laboratories, this compound has shown significant potential in treating various pain conditions, including inflammatory pain, postoperative pain, bone cancer pain, and osteoarthritis. Its molecular formula is C21H24N4O, and it has a molecular weight of 348.4 g/mol.
ABT-102 falls within the category of non-opioid analgesics and is classified as a selective TRPV1 antagonist. This classification is crucial as it allows for targeted pain relief mechanisms without the broader side effects typically associated with non-selective analgesics . The compound's development was driven by the need for effective pain management solutions that minimize adverse effects.
The synthesis of ABT-102 involves multiple steps, primarily focusing on the formation of a urea linkage and the introduction of indene and indazole moieties. A common method for synthesizing ABT-102 is hot-melt extrusion, where the compound is heated along with hydrophilic polymers and surfactants to create an amorphous solid dispersion.
The general synthetic route includes:
Specific reagents and conditions are tailored to optimize yield and purity throughout these steps.
The molecular structure of ABT-102 can be described by its IUPAC name and its structural formula:
The structure features a complex arrangement that includes both an indazole and an indene ring system, contributing to its unique pharmacological properties.
ABT-102 undergoes several chemical reactions, including:
These reactions are essential for modifying the compound's properties or synthesizing derivatives that may enhance its efficacy or reduce side effects.
ABT-102 exerts its analgesic effects by selectively antagonizing the TRPV1 receptor, which is a non-selective cation channel permeable to calcium ions. By inhibiting TRPV1 activation by stimuli such as capsaicin, protons, and heat, ABT-102 effectively reduces pain signaling pathways without significantly affecting other ion channels . This selectivity is crucial for minimizing potential side effects associated with broader-spectrum analgesics.
ABT-102 exhibits several notable physical and chemical properties:
Analytical methods such as powder X-ray diffraction (PXRD), polarized light microscopy (PLM), Fourier-transform infrared spectroscopy (FTIR), and in vitro dissolution testing are employed to characterize the physical properties of ABT-102 formulations .
ABT-102 has significant scientific uses across various fields:
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in small-diameter C-fibers and medium-diameter Aδ sensory neurons. Functioning as a polymodal molecular integrator, it responds to noxious heat (>43°C), protons (pH < 5.9), and endogenous ligands (e.g., anandamide, N-arachidonoyl dopamine) alongside exogenous agonists like capsaicin. Activation triggers calcium and sodium influx, leading to membrane depolarization, action potential generation, and subsequent release of pro-nociceptive neuropeptides (e.g., substance P, calcitonin gene-related peptide) at spinal cord synapses. This process facilitates central nociceptive transmission and perceptual pain signaling [7]. Under pathological conditions, inflammatory mediators (bradykinin, nerve growth factor, prostaglandins) phosphorylate TRPV1 via intracellular kinases (PKA, PKC), lowering its activation threshold. Consequently, TRPV1 responds to non-noxious stimuli (e.g., body temperature) or mild acidosis, manifesting clinically as thermal hyperalgesia and spontaneous pain [7] [3].
Chronic pain syndromes exhibit dysregulated TRPV1 expression and sensitization:
TRPV1 antagonism aims to normalize this pathological sensitization without blocking acute physiological nociception. Unlike nonsteroidal anti-inflammatory drugs or opioids, antagonists target maladaptive channel plasticity while preserving protective pain responses [7] [9].
ABT-102 ((R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea) exemplifies a high-precision TRPV1 antagonist. Its molecular structure features an (R)-configured indane moiety linked to an indazole group via a urea bridge, conferring potent (half-maximal inhibitory concentration = 1–16 nM across species) and selective antagonism. ABT-102 uniquely blocks multimodal TRPV1 activation: capsaicin, proton, heat, and endogenous ligand-evoked responses [1] [10]. This comprehensive blockade enables dissection of TRPV1’s integrative role in nociception, distinguishing it from partial antagonists or modality-selective inhibitors [3] [9].
Table 1: Molecular and Pharmacological Profile of ABT-102
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₂₁H₂₄N₄O | Chemical synthesis [1] [10] |
Molecular Weight | 348.44 g/mol | Mass spectrometry [1] |
CAS Registry Number | 808756-71-0 | Chemical database [1] [10] |
TRPV1 Half-Maximal Inhibitory Concentration | 4 nM | Capsaicin-induced calcium flux in HEK293 cells [1] |
Target Selectivity | >100-fold over TRPV2-4, ASICs | Receptor panel screening [10] |
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: